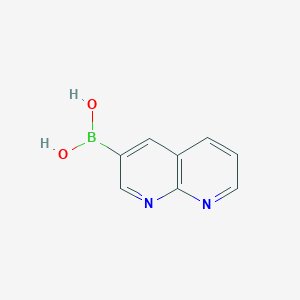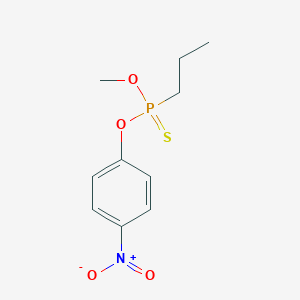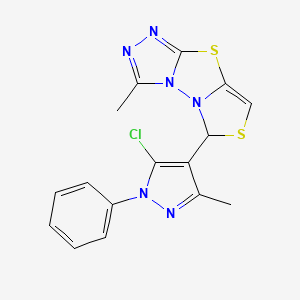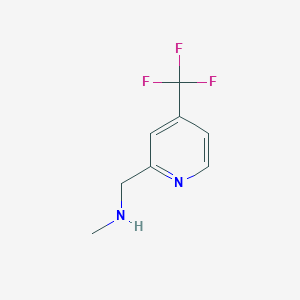![molecular formula C12H21NO6S2 B12633861 (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid CAS No. 921198-16-5](/img/structure/B12633861.png)
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid is a compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dithiolane ring: This step involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions.
Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amine derivatives.
Coupling: The final step involves coupling the dithiolane-containing intermediate with the aminobutanedioic acid under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the dithiolane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-aminobutanedioic acid: Lacks the dithiolane ring, making it less versatile in certain applications.
5-[(3R)-dithiolan-3-yl]pentanoic acid: Lacks the amino acid moiety, limiting its biological interactions.
Uniqueness
The combination of the amino acid and dithiolane ring in (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid provides a unique set of properties, making it more versatile and effective in various applications compared to its individual components.
Propriétés
Numéro CAS |
921198-16-5 |
|---|---|
Formule moléculaire |
C12H21NO6S2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid |
InChI |
InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1 |
Clé InChI |
DDZHURWTWJMGBU-HHJOSHSASA-N |
SMILES isomérique |
C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)




![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)


